3-Bromo-N-(4-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with a brominating agent to introduce the bromine atom. This is followed by the formation of the amide group through a reaction with an appropriate amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N-(4-methoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of N-(4-methoxyphenyl)prop-2-enamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: N-(4-methoxyphenyl)prop-2-enamide.
Substitution: Compounds with hydroxyl or amino groups replacing the bromine atom.
Scientific Research Applications
3-Bromo-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-propenal: Similar structure but lacks the bromine atom and amide group.
N-(4-Methoxyphenyl)prop-2-enamide: Similar structure but lacks the bromine atom.
3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxyl group instead of a bromine atom.
Uniqueness
3-Bromo-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s electronic and steric effects are beneficial.
Properties
CAS No. |
63407-49-8 |
---|---|
Molecular Formula |
C10H10BrNO2 |
Molecular Weight |
256.10 g/mol |
IUPAC Name |
3-bromo-N-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10BrNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-7H,1H3,(H,12,13) |
InChI Key |
XQTRCKQFCFIHJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.